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molecular formula C10H15NO3 B8728622 methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

Cat. No. B8728622
M. Wt: 197.23 g/mol
InChI Key: YPMSJMWJBYITQW-UHFFFAOYSA-N
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Patent
US07214802B2

Procedure details

3-Cyclopropyl-3-oxo-propionic acid methyl ester (1.25 g, 8.79 mmol) was dissovled in 6.25 mL of CHCl3 and 1.17 mL (8.79 mmol) of dimethylformamide dimethyl acetal was added. The mixture was heated to 60° C. in a sealed vessel overnight. The mixuture was then cooled and concentrated to provide 1.67 g of 2-cyclopropanecarbonyl-3-dimethylamino-acrylic acid methyl ester.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:10])[CH2:4][C:5]([CH:7]1[CH2:9][CH2:8]1)=[O:6].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>C(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:10])[C:4]([C:5]([CH:7]1[CH2:9][CH2:8]1)=[O:6])=[CH:13][N:14]([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
COC(CC(=O)C1CC1)=O
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
COC(N(C)C)OC
Step Three
Name
Quantity
6.25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixuture was then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(C(=CN(C)C)C(=O)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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